molecular formula C22H13ClN4 B12824745 3'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-3-carbonitrile

3'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B12824745
M. Wt: 368.8 g/mol
InChI Key: FECOWYUHUVBHGH-UHFFFAOYSA-N
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Description

3’-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-3-carbonitrile is a solid compound that appears as white to light yellow crystals. It is known for its stability at room temperature and high thermal stability. This compound has low solubility in solvents and is considered a potential biocide or pesticide intermediate due to its antifungal properties .

Preparation Methods

The synthesis of 3’-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-3-carbonitrile involves multiple steps of organic synthesis. One common method includes the reaction between triazine compounds and biphenyl derivatives. The reaction conditions typically involve the use of a solvent mixture, such as dioxane and water, and a base like sodium carbonate. The reaction can be carried out using conventional heating or microwave irradiation .

Chemical Reactions Analysis

3’-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-3-carbonitrile undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 3’-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-3-carbonitrile involves its interaction with molecular targets and pathways. For instance, triazine derivatives are known to interact with DNA gyrase, an enzyme crucial for bacterial DNA replication . This interaction can inhibit bacterial growth and replication, making the compound effective as an antimicrobial agent.

Comparison with Similar Compounds

3’-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-3-carbonitrile can be compared with other similar triazine derivatives, such as:

Properties

Molecular Formula

C22H13ClN4

Molecular Weight

368.8 g/mol

IUPAC Name

3-[3-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]benzonitrile

InChI

InChI=1S/C22H13ClN4/c23-22-26-20(16-7-2-1-3-8-16)25-21(27-22)19-11-5-10-18(13-19)17-9-4-6-15(12-17)14-24/h1-13H

InChI Key

FECOWYUHUVBHGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=CC(=C3)C4=CC=CC(=C4)C#N

Origin of Product

United States

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